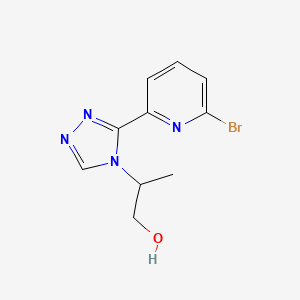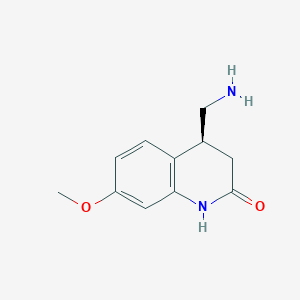
(4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one is a compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an aminomethyl group at the 4th position and a methoxy group at the 7th position, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Functional Group Introduction: The aminomethyl group is introduced at the 4th position through a Mannich reaction, which involves the reaction of the quinoline derivative with formaldehyde and a primary or secondary amine.
Methoxy Group Introduction: The methoxy group at the 7th position can be introduced via methylation using a methylating agent such as dimethyl sulfate or methyl iodide.
Cyclization: The final step involves cyclization to form the quinolinone core, which can be achieved through various cyclization reactions depending on the starting materials and intermediates used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction may produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
(4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and methoxy groups may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the aminomethyl and methoxy groups.
Quinolinone: A derivative with a similar core but different functional groups.
Dihydroquinoline: A reduced form of quinoline with similar structural features.
Uniqueness
(4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one is unique due to the specific positioning of the aminomethyl and methoxy groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives. These unique features make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(4S)-4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-15-8-2-3-9-7(6-12)4-11(14)13-10(9)5-8/h2-3,5,7H,4,6,12H2,1H3,(H,13,14)/t7-/m1/s1 |
Clave InChI |
YISLSYGFYZIDGM-SSDOTTSWSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)[C@H](CC(=O)N2)CN |
SMILES canónico |
COC1=CC2=C(C=C1)C(CC(=O)N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


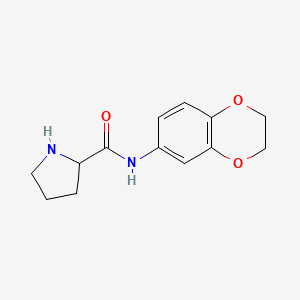
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12506138.png)
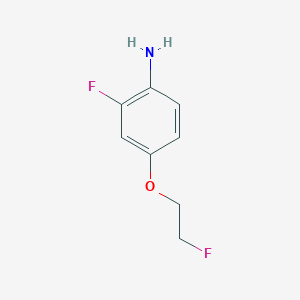
![(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B12506150.png)


![sodium 9a,11a-dimethyl-1-oxo-2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-yl sulfate](/img/structure/B12506164.png)
![3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12506169.png)
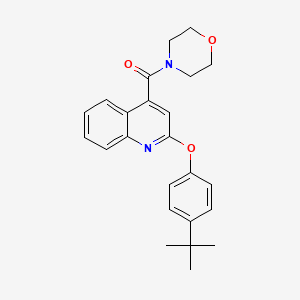
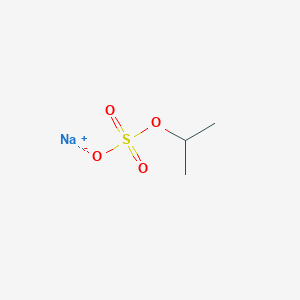
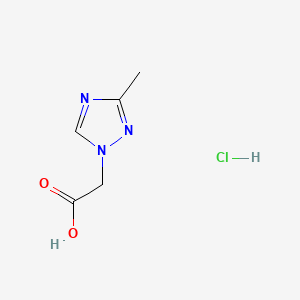
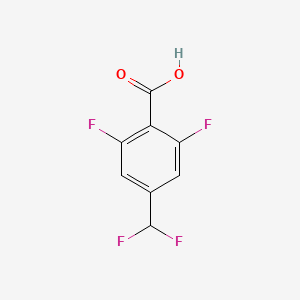
![N-(2,3-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506211.png)
